molecular formula C8H4F3NOS B063484 2-(Trifluoromethoxy)phenyl isothiocyanate CAS No. 175205-33-1

2-(Trifluoromethoxy)phenyl isothiocyanate

Cat. No. B063484
M. Wt: 219.19 g/mol
InChI Key: ZFEJYPIWOGCCFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves transition-metal-free methods, such as the efficient method described for synthesizing structurally diversified trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines from 2-isothiocyanobiaryls and aryl alkyl isothiocyanates using phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of trifluoromethanesulfonic acid (Zhao, Han, & Zhang, 2018).

Molecular Structure Analysis

Molecular structure analysis of 2-(trifluoromethoxy)phenyl isothiocyanate and its derivatives can be conducted using various spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, the molecular structures of similar compounds have been elucidated, showing the influence of substituents on the molecule's reactivity and properties (Adamczyk-Woźniak et al., 2021).

Chemical Reactions and Properties

Isothiocyanates, including 2-(trifluoromethoxy)phenyl isothiocyanate, undergo various chemical reactions, such as cycloisomerization, which allows for the synthesis of diverse indole derivatives (Organic & biomolecular chemistry, 2014). Their chemical properties are influenced by the presence of the isothiocyanate group, which is reactive towards nucleophiles, and the electron-withdrawing trifluoromethoxy group, which affects the electronic properties of the aromatic ring.

Scientific Research Applications

1. General Information “2-(Trifluoromethoxy)phenyl isothiocyanate” is a chemical compound with the linear formula CF3OC6H4NCS . It has a molecular weight of 219.18 and a refractive index of n20/D 1.543 (lit.) . It has a boiling point of 215 °C (lit.) and a density of 1.354 g/mL at 25 °C (lit.) .

2. Application in Thiophene Synthesis Thiophene derivatives are an important class of heterocyclic compounds applied in various scientific fields such as medicinal chemistry, pharmacology, agrochemistry, and materials science . They are also used as key materials in organic light-emitting diodes, organic field-effect transistors, and organic photovoltaics . Some known drugs used for the treatment of major depressive disorder, type 2 diabetes, and heart disease, such as duloxetine, canagliflozin, and clopidogrel also have a thiophene moiety in their structures .

Isothiocyanates, including “2-(Trifluoromethoxy)phenyl isothiocyanate”, are key reactants in the synthesis of thiophene derivatives . For example, the reaction of pyridine-2,6-bis (3-oxopropanenitrile), phenyl isothiocyanate, and α-halo compounds produces polysubstituted thiophenes containing a 2,6-pyridine moiety . The synthesized compounds were screened for anticancer activity against two human cancer cell lines (HEPG2 and MCF7). Some of the compounds showed better activity than the reference drug doxorubicin .

For example, isothiocyanates can react with amines to form thioureas, which are used in various fields such as medicinal chemistry for their biological activities . They can also react with alcohols to form thiocarbonates, which are used as intermediates in organic synthesis .

For example, isothiocyanates can react with amines to form thioureas, which are used in various fields such as medicinal chemistry for their biological activities . They can also react with alcohols to form thiocarbonates, which are used as intermediates in organic synthesis .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-isothiocyanato-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-4-2-1-3-6(7)12-5-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJYPIWOGCCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380480
Record name 2-(Trifluoromethoxy)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)phenyl isothiocyanate

CAS RN

175205-33-1
Record name 1-Isothiocyanato-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MN Aziz, A Patel, A Iskander, A Chini, D Gout… - Molecules, 2022 - mdpi.com
An efficient surface-mediated synthetic method to facilitate access to a novel class of thiazolidines is described. The rationale behind the design of the targeted thiazolidines was to …
Number of citations: 4 www.mdpi.com

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